N-5 Diethylaminoethyl vs. Dimethylaminoethyl: Impact on Downstream VEGFR-2 Inhibition Potency
When the N-5 diethylaminoethyl substituent present in CAS 945381-60-2 is carried through to the final 2-indolinone compound (famitinib), the resulting VEGFR-2 IC50 is 4.7 nM. The direct dimethylaminoethyl congener (CHEMBL1278234, synthesized from the dimethylamino analog of this intermediate) yields a VEGFR-2 IC50 of 2 nM under identical assay conditions, demonstrating that the diethylaminoethyl group produces a 2.35-fold difference in potency [1][2]. Crucially, the diethylaminoethyl variant also exhibits balanced multi-target inhibition (c-Kit IC50 2.3 nM, PDGFRβ IC50 6.6 nM), whereas the dimethylaminoethyl congener's selectivity profile is not equivalently characterized in published data [1].
| Evidence Dimension | VEGFR-2 inhibitory potency (IC50) of final 2-indolinone compounds synthesized from respective intermediates |
|---|---|
| Target Compound Data | 4.7 nM (famitinib, from CAS 945381-60-2 via 2-carbaldehyde intermediate) |
| Comparator Or Baseline | 2 nM (dimethylaminoethyl analog CHEMBL1278234, from dimethylamino intermediate) |
| Quantified Difference | 2.35-fold difference in VEGFR-2 IC50 (4.7 nM vs 2 nM); diethylamino compound shows distinct multi-target profile with c-Kit IC50 2.3 nM and PDGFRβ IC50 6.6 nM |
| Conditions | Inhibition of human VEGFR-2 measured by ELISA after 30 min incubation; J Med Chem 2010;53:8140-8149 |
Why This Matters
Procurement of the diethylamino intermediate (CAS 945381-60-2) enables synthesis of the clinically characterized multi-target agent famitinib with known VEGFR-2/PDGFRβ/c-Kit balanced inhibition, whereas the dimethylamino analog leads to a compound with different potency and an incompletely characterized selectivity profile, representing a distinct pharmacological entity.
- [1] Cho TP, Dong SY, Jun F, et al. Novel potent orally active multitargeted receptor tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of 2-indolinone derivatives. J Med Chem. 2010;53(22):8140-8149. doi:10.1021/jm101036c View Source
- [2] BindingDB entry BDBM50331026: (Z)-2-(5-Fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-5-(2-dimethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (CHEMBL1278234). VEGFR-2 IC50: 2 nM. View Source
